molecular formula C22H18O6 B10886319 4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate

4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate

Katalognummer: B10886319
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: OFDUICRTURYDEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate is an organic compound with the molecular formula C22H18O6 and a molecular weight of 378.385 g/mol . This compound is characterized by the presence of two methoxybenzoate groups attached to a phenyl ring, making it a member of the ester class of organic compounds. It is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate typically involves the esterification of 4-hydroxyphenyl 3-methoxybenzoate with 3-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid produced during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted esters and amides.

Wissenschaftliche Forschungsanwendungen

4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its ester and methoxy groups. These interactions can modulate biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are often the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • 4-[(4-Methoxybenzoyl)oxy]phenyl 3-Methoxybenzoat
  • 4-[(3-Methoxybenzoyl)oxy]phenyl 4-Methoxybenzoat
  • 4-[(3-Methoxybenzoyl)oxy]phenyl 2-Methoxybenzoat

Einzigartigkeit

4-[(3-Methoxybenzoyl)oxy]phenyl 3-Methoxybenzoat ist einzigartig aufgrund der spezifischen Positionierung der Methoxygruppen, die seine Reaktivität und Interaktion mit anderen Molekülen beeinflussen können. Diese strukturelle Einzigartigkeit kann zu unterschiedlichen chemischen und biologischen Eigenschaften im Vergleich zu ähnlichen Verbindungen führen.

Eigenschaften

Molekularformel

C22H18O6

Molekulargewicht

378.4 g/mol

IUPAC-Name

[4-(3-methoxybenzoyl)oxyphenyl] 3-methoxybenzoate

InChI

InChI=1S/C22H18O6/c1-25-19-7-3-5-15(13-19)21(23)27-17-9-11-18(12-10-17)28-22(24)16-6-4-8-20(14-16)26-2/h3-14H,1-2H3

InChI-Schlüssel

OFDUICRTURYDEM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.